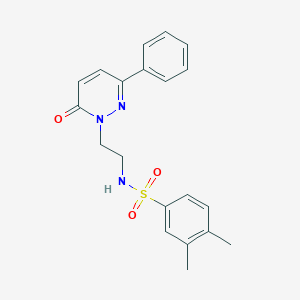

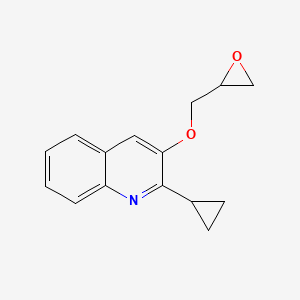

![molecular formula C27H27N3O2 B2783204 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845662-44-4](/img/structure/B2783204.png)

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a p-tolyl group, an o-tolyloxy group, a benzo[d]imidazol ring, and a pyrrolidin-2-one ring . The p-tolyl group is a derivative of toluene where a hydrogen atom has been removed from the para position . The o-tolyloxy group is a tolyl group with an ether linkage . The benzo[d]imidazol ring is a fused ring structure containing a benzene ring and an imidazole ring. The pyrrolidin-2-one ring is a five-membered ring with four carbon atoms and one nitrogen atom, and a carbonyl group at the 2-position.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The p-tolyl and o-tolyloxy groups are both derived from toluene and would have similar structures . The benzo[d]imidazol ring is a fused ring structure, which could contribute to the stability of the molecule. The pyrrolidin-2-one ring contains a carbonyl group, which could participate in various chemical reactions.Scientific Research Applications

Synthesis of Antihypertensive Agents

The compound serves as a crucial building block for the synthesis of angiotensin receptor blockers (ARBs), which are commonly prescribed antihypertensive drugs. ARBs play a vital role in managing hypertension by blocking the action of angiotensin II, thereby reducing blood pressure and minimizing the risk of heart disease and stroke .

Organometallic Catalysis for OTBN Synthesis

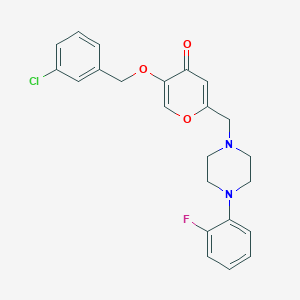

Organometallic catalysts are employed in the synthesis of o-tolyl benzonitrile (OTBN), a key intermediate for ARBs. OTBN is a critical starting material for sartan series drug molecules, including candesartan, irbesartan, losartan, tasosartan, and valsartan. Classical methods involve Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions. The use of Ni-catalysts as an alternative to expensive Pd-catalysts has gained attention for bulk manufacturing of this essential building block .

Fluorescent Probes for Hg2+ Detection

The compound exhibits excited state intramolecular proton transfer (ESIPT) characteristics. Researchers have rationally developed a novel ratiometric fluorescent probe based on ESIPT using 2-(1-(p-tolyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenol (Pol). This probe selectively detects Hg2+ ions through Hg2±mediated cleavage of the vinyl group, making it valuable for environmental monitoring and biological applications .

properties

IUPAC Name |

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)30-18-21(17-26(30)31)27-28-23-8-4-5-9-24(23)29(27)15-16-32-25-10-6-3-7-20(25)2/h3-14,21H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGJZOUJXXAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

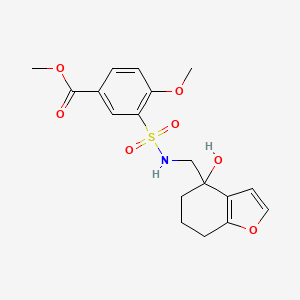

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2783138.png)

![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)